Ethyl 2-(6-oxo-3-styryl-1(6H)-pyridazinyl)acetate
Description
Ethyl 2-(6-oxo-3-styryl-1(6H)-pyridazinyl)acetate (CAS: 58522-61-5) is a pyridazinone derivative with the molecular formula C₁₆H₁₆N₂O₃ . Its structure features a styryl group (-CH=CH-C₆H₅) at position 3 of the pyridazinone ring and an ethyl acetate moiety at position 2 (Figure 1). Pyridazinone derivatives are widely investigated for their biological activities, including analgesic, anti-inflammatory, and anticancer properties, as demonstrated in studies on structurally related compounds .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[6-oxo-3-[(E)-2-phenylethenyl]pyridazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-16(20)12-18-15(19)11-10-14(17-18)9-8-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLIKPYHIMEPBQ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-oxo-3-styryl-1(6H)-pyridazinyl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyridazinone ring. This intermediate is then subjected to a Knoevenagel condensation with benzaldehyde to introduce the styryl group. The reaction conditions often include the use of a base such as piperidine and a solvent like ethanol, with the reaction being carried out under reflux.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-oxo-3-styryl-1(6H)-pyridazinyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The styryl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for various pharmacological applications, including:
1. Anti-inflammatory Activity
Research indicates that ethyl 2-(6-oxo-3-styryl-1(6H)-pyridazinyl)acetate exhibits anti-inflammatory properties. In vitro studies have shown that it can significantly reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. For instance, treatment with this compound resulted in TNF-alpha production dropping from 1000 pg/mL (control) to 300 pg/mL.
2. Antidiabetic Effects
The compound has demonstrated inhibition of α-glucosidase, suggesting potential applications in the management of diabetes. This inhibition can help regulate blood sugar levels by slowing down carbohydrate digestion.
3. Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties. In vivo experiments using xenograft models showed a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent against certain cancers.
Comparative Analysis with Related Compounds
The following table summarizes structural similarities and unique aspects of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate | Pyridazine ring, oxo group | Exhibits different substituents affecting biological activity |
| Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate | Contains piperazine moiety | Potentially different pharmacological profile due to piperazine |
| Ethyl 2-(5-methyl-4-(phenyl)pyridazin-1(6H)-yl)acetate | Phenyl substitution | Variation in substitution patterns leading to distinct properties |
The unique combination of the styryl group and oxo substituent on the pyridazine ring in this compound may confer distinct biological activities compared to other derivatives .
Case Studies Highlighting Efficacy
Case Study on Tumor Growth Inhibition :
In vivo experiments demonstrated that treatment with this compound resulted in a notable decrease in tumor size in xenograft models, indicating its potential as an effective anticancer agent.
Safety and Toxicity Assessment :
Toxicological evaluations have shown that this compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.
Mechanism of Action
The mechanism by which Ethyl 2-(6-oxo-3-styryl-1(6H)-pyridazinyl)acetate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural and physicochemical differences between the target compound and its analogues:
Key Observations :
Chlorine in the 2-chlorobenzyl derivative increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration for anticonvulsant activity . Methyl groups (e.g., in the benzyl derivative) reduce steric hindrance, possibly favoring metabolic stability .
Synthesis Efficiency: Microwave-assisted synthesis of the 2-chlorobenzyl derivative achieved a 92% yield, indicating efficient methods for pyridazinone functionalization .
Spectroscopic and Analytical Data
- IR/NMR : The 2-chlorobenzyl derivative showed characteristic peaks for C=O (1740 cm⁻¹), C=N (1600 cm⁻¹), and aromatic C-H (3050 cm⁻¹) in IR. ¹H-NMR confirmed ethyl ester protons (δ 1.2–4.2 ppm) and styryl/benzyl aromatic protons (δ 6.8–7.5 ppm) . Similar spectral features are expected for the target compound.
- Mass Spectrometry : The 2-chlorobenzyl derivative displayed a molecular ion peak at m/z 321.5 (M+1) , consistent with its molecular formula .
Biological Activity
Ethyl 2-(6-oxo-3-styryl-1(6H)-pyridazinyl)acetate, a compound belonging to the pyridazine family, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following:
- Molecular Formula : CHNO
- Molecular Weight : 284.31 g/mol
- CAS Number : 1164485-91-9
- Density : 1.1 g/cm³
- Boiling Point : 429 °C at 760 mmHg
The compound features a pyridazinone ring, a styryl group, and an ethyl ester group, which contribute to its biological activity and potential therapeutic applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure facilitates binding to these targets, leading to modulation of their activity. Although detailed mechanisms remain under investigation, preliminary studies suggest that it may influence various biochemical pathways involved in cellular processes.
Antioxidant Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antioxidant properties. For instance, studies have shown that similar compounds can protect against oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase. This compound is hypothesized to exhibit comparable effects, potentially serving as a protective agent against cellular damage induced by reactive oxygen species (ROS) .
Antimicrobial Effects
Some studies have suggested that pyridazine derivatives possess antimicrobial properties. This compound may also demonstrate such activity, although specific data on its efficacy against various microbial strains is still limited. Future investigations are necessary to elucidate its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other pyridazine derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 2-(6-oxo-3-(4-methoxyphenyl)-1(6H)-pyridazinyl)acetate | Structure | Antioxidant and anti-inflammatory |
| Ethyl 2-(6-oxo-3-p-tolylpyridazin-1(6H)-yl)acetate | Structure | Antimicrobial and antifungal |
These comparisons highlight how variations in substituents can influence the biological properties of pyridazine derivatives, suggesting that structural modifications may enhance specific activities .
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Antioxidative Effects : A study demonstrated that related pyridazine compounds protected neuronal cells from amyloid beta-induced oxidative stress, indicating potential neuroprotective effects .
- Antimicrobial Studies : Other investigations have focused on the antimicrobial properties of similar structures, revealing promising results against various pathogens; however, specific studies on this compound are still needed .
Q & A
Q. What are the common synthetic routes for Ethyl 2-(6-oxo-3-styryl-1(6H)-pyridazinyl)acetate?
- Methodological Answer : The synthesis typically involves condensation reactions of pyridazinone precursors with styryl derivatives. For example, analogous pyridazinone acetates are synthesized via nucleophilic substitution or cyclization reactions using ethyl oxalyl chloride or substituted benzyl halides under reflux conditions. Solvents like ethanol or dichloromethane are employed, often with catalytic bases (e.g., triethylamine) to facilitate intermediate formation. Spectral characterization (NMR, IR) and X-ray crystallography are critical for confirming structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
Q. What biological activities are commonly evaluated for pyridazinone derivatives like this compound?
- Methodological Answer : Standard assays include:
- Antimicrobial Activity : Disk diffusion or microdilution assays against bacterial/fungal strains.
- Anti-inflammatory Testing : COX-2 inhibition or carrageenan-induced paw edema models.
- Antioxidant Assays : DPPH radical scavenging or FRAP tests.
Evidence from related compounds shows moderate-to-strong activity depending on substituent electronegativity and steric effects .
Advanced Research Questions
Q. How can low yields in the synthesis of this compound be addressed?
- Methodological Answer : Optimization strategies include:
- Reagent Stoichiometry : Adjust molar ratios of pyridazinone and styryl precursors.
- Catalyst Screening : Use palladium catalysts for Heck-type coupling to improve styryl group incorporation.
- Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., PEG-400) to enhance reaction efficiency.
Parallel monitoring via TLC or HPLC ensures intermediate stability .
Q. How are contradictions in spectroscopic data resolved during structural validation?
- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting patterns) are addressed by:
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
- Methodological Answer : SAR studies involve:
- Substituent Variation : Introducing electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups on the styryl/pyridazine rings.
- In Silico Docking : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., COX-2).
- Pharmacophore Modeling : Identifies critical functional groups for activity using tools like Schrödinger’s Phase .
Q. How is SHELXL employed to refine crystal structures with twinned data?
- Methodological Answer : For twinned crystals:
- Twin Law Identification : Use SHELXD to detect twin axes (e.g., two-fold rotation).
- HKLF5 Format : Input data with twin fraction parameters.
- Constrained Refinement : Apply restraints to anisotropic displacement parameters (ADPs) to prevent overfitting.
Validation tools like R1/wR2 and difference Fourier maps ensure model accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
